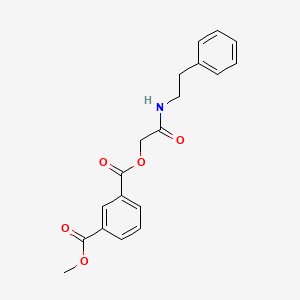

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

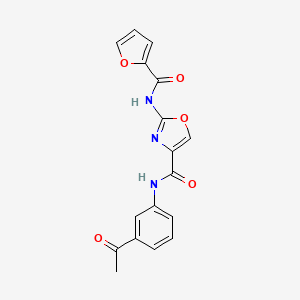

説明

Synthesis Analysis

While specific synthesis methods for “Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate” are not available in the retrieved data, a similar compound, “5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one”, was synthesized using ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate as a starting material . This compound was synthesized by reacting ethyl bromoacetate with umbelliferone in the presence of potassium carbonate . The compound was then hydrolyzed using sodium hydroxide . A cyclization reaction was performed with thiosemicarbazide and the carboxyl group of the compound in the presence of phosphorus oxychloride .科学的研究の応用

Polymerization Catalysis

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate is utilized in polymerization processes. For instance, iron(II) chloride coordinated by isophthalic acid has been successfully used as a catalyst in ethyl 2-bromopropionate initiated atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA). This process results in controlled polymerization up to a molecular weight of 50,000, demonstrating the compound's efficiency in polymer synthesis (Zhu & Yan, 2000).

Photodynamic Therapy

In the field of photodynamic therapy (PDT), derivatives of phthalocyanine compounds, which include isophthalic acid structures, have been synthesized for potential use as photosensitizers in cancer treatment. Their photophysical and photochemical properties have been explored, indicating their potential in medical applications (Çakır et al., 2015).

Synthesis of Alkaloids

This compound plays a role in the synthesis of alkaloids. For example, the reaction involving dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines in aqueous acidic solution can produce phthalide isoquinolines, which are significant in the synthesis of natural alkaloids (Clarke et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, the compound is useful in developing methods for the determination of phthalates and related compounds. For instance, an analytical protocol was established for the simultaneous determination of phthalates and bisphenol A in honey samples, where this compound could play a role in the extraction or detection processes (Notardonato et al., 2020).

Methylation Reactions

The compound also finds application in methylation reactions of organic compounds. Studies have compared various methylation methods for both aromatic and aliphatic compounds, where this compound-related structures could be relevant (Lee et al., 2017).

特性

IUPAC Name |

1-O-methyl 3-O-[2-oxo-2-(2-phenylethylamino)ethyl] benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)15-8-5-9-16(12-15)19(23)25-13-17(21)20-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCUAVPWGYNLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)

![9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2750172.png)

![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2750176.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750182.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2750184.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2750186.png)